
6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the benzoxazinone family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, a 4-methylphenyl group at the 2nd position, and a benzoxazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 6,8-dichloro-2-aminobenzoic acid with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of anti-inflammatory and anticancer activities, the compound may interfere with signaling pathways and inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-2-phenyl-4H-chromen-4-one
- 6,8-Dibromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
- 6,8-Dichloro-2-(trifluoromethyl)-4-quinolinol
Uniqueness
6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of a 4-methylphenyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the 4-methylphenyl group enhances its lipophilicity, which can influence its interaction with biological membranes and molecular targets.
Properties
IUPAC Name |
6,8-dichloro-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c1-8-2-4-9(5-3-8)14-18-13-11(15(19)20-14)6-10(16)7-12(13)17/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUYFFBUYJYVJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
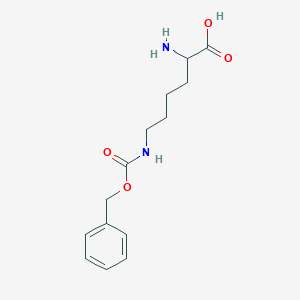
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B371208.png)
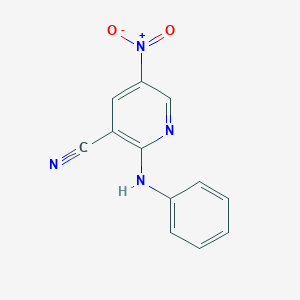
![2-[(4,6-Diamino-2-pyrimidinyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B371210.png)
![3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B371211.png)
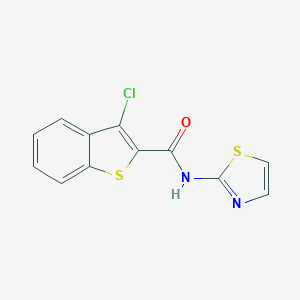

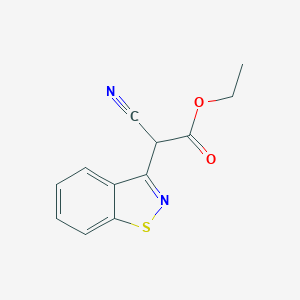
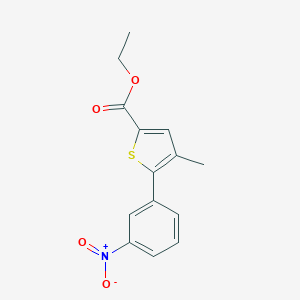
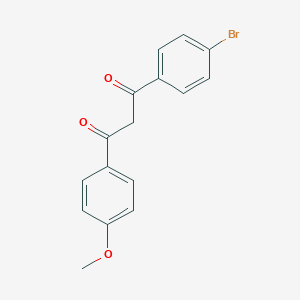
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371226.png)
![4'-Cyano[1,1'-biphenyl]-4-yl 4-methoxy-3-(4-pentenyloxy)benzoate](/img/structure/B371228.png)
![5-(2,3-Difluoro-4-pentylphenyl)-2-{[4-(octyloxy)phenyl]ethynyl}pyrimidine](/img/structure/B371229.png)
![8-[2-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B371230.png)
